molecular formula C9H6Cl3N3O B1266990 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one CAS No. 27241-31-2

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Cat. No. B1266990
Key on ui cas rn: 27241-31-2
M. Wt: 278.5 g/mol
InChI Key: FOGGKKWSFIESMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435503

Procedure details

224 g (0.8 mole) of 3-amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one was dissolved in 3.5 l of tetrahydrofuran to which were added 144 ml (1.76 mol) of pyridine and 12 ml of nitrobenzene. To the mixture was gradually added dropwise 160 g (1.76 mol) of acryloyl chloride while cooling with ice and the mixture was stirred for about 2 hours. After adding 1 l of water, the mixture was extracted with 1.5 l of ethyl acetate, and the extract was dried with anhydrous sodium sulfate. After distilling off the solvent at fro 20° C. to 30° C. under reduced pressure, the residual oily product was dissolved in a mixture of 500 ml of water and 500 ml of ethanol, to which was then added 50 ml of an aqueous ammonia solution at room temperature. After stirring for 30 minutes, acetic acid was added to the mixture for neutralization and the crystals thus deposited were collected by filtration. By recrystallization from acetonitrile, 83 g (32% yield) of Coupler Monomer (5) was obtained.
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:6][C:5](=[O:7])[N:4]([C:8]2[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:9]=2[Cl:16])[N:3]=1.N1C=CC=CC=1.[N+](C1C=CC=CC=1)([O-])=O.[C:32](Cl)(=[O:35])[CH:33]=[CH2:34]>O1CCCC1.O>[Cl:14][C:13]1[CH:12]=[C:11]([Cl:15])[CH:10]=[C:9]([Cl:16])[C:8]=1[N:4]1[C:5](=[O:7])[CH2:6][C:2]([NH:1][C:32](=[O:35])[CH:33]=[CH2:34])=[N:3]1

Inputs

Step One
Name
Quantity
224 g
Type
reactant
Smiles
NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
3.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
144 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
160 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1.5 l of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent at fro 20° C. to 30° C. under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual oily product was dissolved in a mixture of 500 ml of water and 500 ml of ethanol, to which
ADDITION
Type
ADDITION
Details
was then added 50 ml of an aqueous ammonia solution at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
acetic acid was added to the mixture for neutralization
FILTRATION
Type
FILTRATION
Details
the crystals thus deposited were collected by filtration
CUSTOM
Type
CUSTOM
Details
By recrystallization from acetonitrile, 83 g (32% yield) of Coupler Monomer (5)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)N1N=C(CC1=O)NC(C=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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